N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide
Description
N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group and a benzene sulfonamide moiety with 2,5-dimethoxy substituents. This compound’s structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules. The 4-chlorophenyl group may influence lipophilicity and metabolic stability, whereas the 2,5-dimethoxy substituents on the benzene ring could modulate electronic properties and solubility.
Structural characterization of such compounds often relies on crystallographic methods, with software like SHELX historically playing a pivotal role in refining small-molecule structures .
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-15-7-8-16(26-2)17(10-15)27(23,24)20-13-9-18(22)21(11-13)14-5-3-12(19)4-6-14/h3-8,10,13,20H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEXASHAGHVEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting 4-chlorobenzaldehyde with an appropriate amine under acidic conditions to form an imine, followed by cyclization to yield the pyrrolidinone ring.
Introduction of the Sulfonamide Group: The next step involves the introduction of the sulfonamide group. This can be done by reacting the pyrrolidinone intermediate with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the chlorophenyl group to the pyrrolidinone-sulfonamide intermediate. This can be achieved through a nucleophilic substitution reaction using a suitable chlorinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides ()
This compound shares the sulfonamide backbone but differs significantly in substituents and core structure:
- Core Structure: A pyrimidine-thioether group replaces the pyrrolidinone ring.
- Substituents :
- 5-Bromo and morpholinyl groups on the pyrimidine ring.
- 4-Methoxy and 2,4,6-trimethyl groups on the benzene rings.
- Functional Implications: The bromine atom increases molecular weight (MW: ~600 g/mol vs. ~420 g/mol for the target compound) and may enhance halogen bonding.
- Structural Data : Bond angles and connectivity (e.g., C6–C1–S1, C11–C10–N1) suggest a planar sulfonamide group, similar to the target compound .
Data Table 1: Structural Comparison of Sulfonamide Derivatives
Chlorophenyl-Containing Analogs ()
Sibutramine-related compounds (e.g., USP Sibutramine Related Compound B–D) share the chlorophenyl motif but differ in backbone and functional groups:
- Core Structure: Cyclobutyl and dimethylamine groups instead of pyrrolidinone-sulfonamide.
- Substituents :
- 3-Chlorophenyl (Compound B) vs. 4-chlorophenyl (Target Compound).
- Branched alkyl chains (e.g., 3-methylbutyl, pentyl).
- Functional Implications: The 4-chlorophenyl group in the target compound may confer better π-π stacking in hydrophobic binding pockets compared to 3-chlorophenyl analogs. The absence of a sulfonamide group in Sibutramine analogs reduces hydrogen-bonding capacity, likely altering target specificity (e.g., serotonin-norepinephrine reuptake inhibition vs. sulfonamide-associated enzyme inhibition) .
Data Table 2: Chlorophenyl Analogs Comparison
| Feature | Target Compound | Sibutramine Related Compound C |
|---|---|---|
| Backbone | Pyrrolidinone-sulfonamide | Cyclobutyl-dimethylamine |
| Chlorophenyl Position | 4- | 4- |
| Key Functional Groups | Sulfonamide, dimethoxy | Dimethylamine, pentyl chain |
| Pharmacological Target | Not specified (structural analogy) | Serotonin/norepinephrine reuptake |
Research Implications and Limitations
While direct pharmacological data for N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide is absent in the provided evidence, structural comparisons suggest:
- Drawbacks : Higher molecular weight than typical drug-like molecules (~500 g/mol threshold), which may limit bioavailability.
- Synthesis Challenges: The pyrrolidinone-sulfonamide junction may require multi-step synthesis, as seen in related sulfonamide derivatives .
Biological Activity
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 400.8 g/mol |
| CAS Number | 92898035 |
The presence of the 4-chlorophenyl group and the pyrrolidinone ring plays a crucial role in its biological activity, influencing its interaction with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Studies suggest that it can inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's . The IC50 values for related compounds have shown promising results, indicating effective inhibition at low concentrations.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. The sulfonamide moiety is known for its role in cancer chemotherapy, potentially through mechanisms involving apoptosis induction and cell cycle arrest . Further research is required to elucidate the specific pathways affected by this compound.
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Interaction : It binds to specific enzymes, disrupting their normal function. For example, inhibition of AChE leads to increased levels of acetylcholine in synapses, enhancing cholinergic transmission.
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell survival and apoptosis, thereby affecting cellular responses to stress and growth signals.
- Antibacterial Mechanism : The compound likely interferes with bacterial cell wall synthesis or function, leading to cell lysis and death.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its analogs:
- Study on Antibacterial Activity : A series of synthesized compounds were tested against multiple bacterial strains. Results indicated strong antibacterial activity against Salmonella typhi with an IC50 value of 0.63 ± 0.001 µM for one derivative .
- Enzyme Inhibition Studies : In vitro assays demonstrated that compounds bearing similar structures exhibited strong inhibitory effects on urease and AChE, suggesting potential therapeutic applications in treating infections and neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
